molecular formula C9H7BrN2O2 B3125485 1-(4-Bromophenyl)imidazolidine-2,4-dione CAS No. 32549-34-1

1-(4-Bromophenyl)imidazolidine-2,4-dione

Cat. No. B3125485
CAS RN: 32549-34-1
M. Wt: 255.07 g/mol
InChI Key: BEUPYBUWLGLKSM-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)imidazolidine-2,4-dione is a synthetic compound . It is a derivative of imidazolidine-2,4-diones, which are a group of pharmaceutical compounds with anticonvulsant and antiarrhythmic properties .


Synthesis Analysis

The synthesis of 1-(4-Bromophenyl)imidazolidine-2,4-dione involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The imidazolidine-2,4-diones were synthesized from the corresponding ketones through the Bucherer–Bergs reaction .


Molecular Structure Analysis

The molecular structure of 1-(4-Bromophenyl)imidazolidine-2,4-dione is characterized by its spectral data. The IR spectrum shows peaks at 3092 (N-H), 1760 (C=O), 1653 (C=N), 820 (Ar-H), and 752 (C-N-C) cm-1 . The 1H-NMR and 13C-NMR spectra provide further details about the structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(4-Bromophenyl)imidazolidine-2,4-dione include the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The imidazolidine-2,4-diones were synthesized from the corresponding ketones through the Bucherer–Bergs reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromophenyl)imidazolidine-2,4-dione can be inferred from its spectral data. The IR spectrum shows peaks at 3092 (N-H), 1760 (C=O), 1653 (C=N), 820 (Ar-H), and 752 (C-N-C) cm-1 . The 1H-NMR and 13C-NMR spectra provide further details about the structure . The molecular weight of the compound is 255.07 g/mol.

Scientific Research Applications

Synthesis and Activity in Pharmaceutical Applications

1-(4-Bromophenyl)imidazolidine-2,4-dione and its derivatives have been actively researched in the context of pharmaceutical applications. One significant area of study involves the synthesis and activity of imidazolidine-2,4-dione derivatives in relation to CB1 cannabinoid receptor antagonists and inverse agonists. These compounds have shown potential in therapeutic applications for obesity, metabolic syndrome, and drug dependence, such as nicotine, alcohol, and opiates. Specifically, studies have identified certain derivatives with high affinity for the human CB1 cannabinoid receptor, highlighting their potential in treating these conditions (Muccioli et al., 2006).

DNA Binding Studies and Anti-Cancer Potential

Imidazolidine derivatives have also been studied for their DNA binding properties, which is crucial in the development of anti-cancer drugs. Research has demonstrated that certain imidazolidine derivatives exhibit strong DNA binding affinity. This property is essential for the development of effective anti-cancer drugs. Notably, some derivatives have shown comparable or greater DNA binding propensity than many clinically used anticancer drugs, suggesting their potential as effective anti-cancer agents (Shah et al., 2013).

Synthesis and Structural Analysis for Pharmaceutical Intermediates

The synthesis and structural analysis of imidazolidine-2,4-dione derivatives are important for creating pharmaceutical intermediates. Studies have focused on the unexpected conformations and structures of these compounds, which have implications for their pharmacological properties. For instance, the nonplanar structure of certain compounds and their stabilization through various molecular interactions are noteworthy for understanding their behavior as pharmaceutical intermediates (Aydin et al., 2013).

Antinociceptive and Psychopharmacological Properties

Imidazolidine derivatives, also known as hydantoins, have been investigated for their antinociceptive and psychopharmacological properties. These compounds, synthesized from amino acids like glycine, have shown efficacy in treating neuropathic pain and other psychopharmacological disorders. Their chemical and structural similarity to known drugs like phenytoin is a key factor in their therapeutic potential (Queiroz et al., 2015).

Future Directions

Future research could focus on exploring the biological activities of 1-(4-Bromophenyl)imidazolidine-2,4-dione and its derivatives. Given their significant biological activities, these compounds could be potential candidates for the development of new therapeutic agents .

properties

IUPAC Name

1-(4-bromophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-6-1-3-7(4-2-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUPYBUWLGLKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276396
Record name 1-(4-Bromophenyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)imidazolidine-2,4-dione

CAS RN

32549-34-1
Record name 1-(4-Bromophenyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32549-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Feng, J Xiang, G Sun, H Liu, Y Wang… - Journal of Medicinal …, 2023 - ACS Publications
Peroxisome proliferator-activator receptors α/δ (PPARα/δ) are considered as potential drug targets for cholestatic liver diseases (CLD) via ameliorating hepatic cholestasis, inflammation…
Number of citations: 3 pubs.acs.org
CC Wang, YL Qu, XH Liu, ZW Ma, B Yang… - The Journal of …, 2021 - ACS Publications
The convenient preparation of N2-unprotected five-membered cyclic guanidines was achieved through a cascade [3 + 2] cycloaddition between organo-cyanamides and α-haloamides …
Number of citations: 13 pubs.acs.org

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